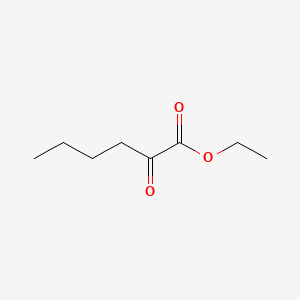

Ethyl 2-oxohexanoate

概要

説明

Ethyl 2-oxohexanoate, also known as this compound, is an organic compound with the molecular formula C8H14O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the second carbon position. This compound is commonly used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide as a catalyst. The reaction is carried out under reflux with UV irradiation, followed by distillation to obtain the desired product .

Another method involves the reduction of ethyl 5-oxohexanoate using biocatalytic processes. This method utilizes enzymes to catalyze the reduction reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical synthesis processes. These processes often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .

化学反応の分析

Types of Reactions

Ethyl 2-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The keto group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Hexanoic acid derivatives.

Reduction: Alcohols and other reduced compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 2-oxohexanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals

作用機序

The mechanism of action of ethyl 2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in chemical reactions that modify its structure and properties, thereby exerting its effects .

類似化合物との比較

Ethyl 2-oxohexanoate can be compared with other similar compounds, such as:

2-oxohexanoic acid: This compound is structurally similar but lacks the ethyl ester group.

Ethyl 4-oxohexanoate: This compound has a keto group at the fourth carbon position instead of the second carbon position.

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

生物活性

Ethyl 2-oxohexanoate, also known as ethyl 3-oxobutanoate, is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

This compound is an ester derived from the reaction of ethyl alcohol with 2-oxohexanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₄O₃

- Molecular Weight : 140.10 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound possess significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 9.73 μM against the HeLa cervical cancer cell line, suggesting that modifications to the this compound structure could enhance its anticancer efficacy .

- Antioxidant Properties : Compounds similar to this compound have shown antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. This property is particularly relevant in the context of cancer prevention and treatment .

- Enzyme Inhibition : this compound and its derivatives have been studied for their ability to inhibit specific enzymes, including cytochrome P450 enzymes. This inhibition can alter drug metabolism and enhance the therapeutic effects of co-administered drugs .

Anticancer Activity in HeLa Cells

In a study examining the anticancer properties of this compound derivatives, researchers utilized the MTT assay to assess cell viability in HeLa cells after treatment with various concentrations of the compounds. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 100 μg/ml, with a calculated IC50 value for one derivative being as low as 9.73 μM .

Antioxidant Evaluation

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a dose-dependent ability to neutralize free radicals, highlighting its potential role in preventing oxidative damage associated with chronic diseases like cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, this compound reduces oxidative stress in cells, which is a key factor in cancer progression and other diseases.

- Modulation of Enzyme Activity : The inhibition of cytochrome P450 enzymes alters metabolic pathways, potentially leading to increased bioavailability of therapeutic agents and reduced side effects .

Research Findings Summary Table

特性

IUPAC Name |

ethyl 2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQGPGZATPOHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437028 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-96-8 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxohexanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。